Dimethyl L-tartrate

Catalog No.
S702370
CAS No.
608-68-4
M.F
C6H10O6
M. Wt
178.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl L-tartrate

CAS Number

608-68-4

Product Name

Dimethyl L-tartrate

IUPAC Name

dimethyl (2R,3R)-2,3-dihydroxybutanedioate

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3/t3-,4-/m1/s1

InChI Key

PVRATXCXJDHJJN-QWWZWVQMSA-N

SMILES

COC(=O)C(C(C(=O)OC)O)O

Synonyms

(2R,3R)-,2,3-Dihydroxybutanedioic Acid 1,4-Dimethyl Ester; (2R,3R)-,2,3-Dihydroxybutanedioic Acid Dimethyl Ester; [R-(R*,R*)]-,2,3-Dihydroxybutanedioic Acid Dimethyl Ester; (+)-Tartaric Acid Dimethyl Ester; (+)-Dimethyl L-Tartarate; (2R,3R)-(+)-Dim

Canonical SMILES

COC(=O)C(C(C(=O)OC)O)O

Isomeric SMILES

COC(=O)[C@@H]([C@H](C(=O)OC)O)O

Enantioselective Epoxidation of Allylic Alcohols:

Dimethyl L-tartrate functions as a chiral auxiliary in reactions involving the formation of epoxides (three-membered cyclic ethers) from allylic alcohols (alcohols with a double bond adjacent to the carbon holding the hydroxyl group). By introducing chirality, it helps control the formation of specific enantiomers, which are mirror-image molecules with distinct properties. This selective control is crucial for synthesizing various pharmaceuticals and other chiral compounds. [Source: Fisher Scientific - ]

Asymmetric α-Halogenation of Acetals:

Dimethyl L-tartrate can induce asymmetry in reactions leading to the introduction of a halogen atom (fluorine, chlorine, bromine, or iodine) at the alpha position (the carbon atom adjacent to the carbonyl group) of acetals (protected carbonyl compounds). This asymmetric synthesis allows researchers to obtain specific enantiomers of halogenated acetals, important for further synthetic transformations and drug development. [Source: American Chemical Society - ]

Synthesis of Chiral Building Blocks:

Dimethyl L-tartrate serves as a starting material for the synthesis of various chiral building blocks. These are essential components used to construct more complex molecules with desired properties, including pharmaceuticals, fine chemicals, and advanced materials. The chiral nature of the building blocks derived from dimethyl L-tartrate contributes to the overall chirality and functionality of the final product. [Source: VWR International - ]

XLogP3

-1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

608-68-4

Wikipedia

(+)-Dimethyl L-tartrate

General Manufacturing Information

Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-dimethyl ester: ACTIVE

Dates

Modify: 2023-08-15
Brown et al. End-to-end conformational communication through a synthetic purinergic receptor by ligand-induced helicity switching. Nature Chemistry, doi: 10.1038/nchem.1747, published online 15 September 2013 http://www.nature.com/nchem

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